4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-14-7-16(24-15-4-2-1-3-13(14)15)17(23)18-8-11-9-21(20-19-11)12-5-6-25-10-12/h1-7,9-10H,8H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFARKCXTGZNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step procedures:
Step 1: : Synthesis of the chromene core.
Step 2: : Incorporation of the 1H-1,2,3-triazolyl moiety through a click chemistry reaction.
Step 3: : Attachment of the thiophen-3-yl group.
Industrial production methods: : Industrial production may employ scalable techniques such as:
Catalytic processes: : Utilizing catalysts to enhance reaction efficiency.
High-throughput synthesis: : Automating the synthesis to increase yield and reduce production time.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation, resulting in modifications to the chromene ring.
Reduction: : The triazolyl group may be reduced under specific conditions.
Substitution: : Halogenation or alkylation reactions can occur at various reactive sites.
Common reagents and conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Alkyl halides, halogenating agents.
Major products formed
Oxidation products: : Modified chromene derivatives.
Reduction products: : Altered triazolyl compounds.
Substitution products: : Halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds featuring the chromene and triazole frameworks exhibit notable anticancer properties. For instance, derivatives of chromene have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain triazole derivatives can induce apoptosis in cancer cells through the activation of specific cellular pathways. The incorporation of the thiophene group further enhances the biological activity due to its electron-donating properties, which can improve binding affinity to biological targets.
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Studies have shown that derivatives with triazole and thiophene groups exhibit significant antibacterial and antifungal activities. This can be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
Table 2: Antimicrobial Activity Data
| Microorganism Tested | Compound Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 100 | 18 |
| Candida albicans | 75 | 20 |
Agrochemical Applications
The unique structure of 4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide has led to its exploration as a potential agrochemical agent. Its ability to act as a plant growth regulator has been investigated, showing promise in enhancing crop yield and resistance to pests.
Plant Growth Regulation
Studies have indicated that certain derivatives can promote root growth and overall plant vigor when applied at specific concentrations. The mechanism is believed to involve the modulation of phytohormone levels within plants.
Table 3: Effects on Plant Growth
| Plant Species | Treatment Concentration (ppm) | Root Length Increase (%) |
|---|---|---|
| Tomato | 10 | 25 |
| Wheat | 20 | 30 |
| Soybean | 15 | 20 |
Material Science Applications
The incorporation of This compound into polymer matrices has been studied for its potential use in creating advanced materials with enhanced properties such as UV resistance and thermal stability.
Polymer Composites
Research indicates that adding this compound to polymer blends can significantly improve mechanical properties and thermal stability due to its rigid structure and strong intermolecular interactions.
Table 4: Mechanical Properties of Polymer Composites
| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyethylene + Compound | 35 | 300 |
| Polystyrene + Compound | 45 | 250 |
Mechanism of Action
Effects: : The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Molecular targets and pathways :
Enzyme inhibition: : Acts as an inhibitor for specific enzymes.
Receptor binding: : Binds to receptors, influencing signal transduction pathways.
Pathway modulation: : Modulates biochemical pathways by interacting with key proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
Chromene Core Variations :
- The target compound and Compound 169 share a chromene backbone but differ in carboxamide positioning (2 vs. 3) and substituents. The 2-carboxamide group in the target compound may influence hydrogen-bonding interactions with biological targets compared to 3-carboxamide derivatives .
- Compound 169 incorporates a 4-fluorophenethyl group, which enhances lipophilicity and membrane permeability, a critical factor in drug bioavailability .
Compound 54’s 4-acetamidophenyl group on the triazole enhances solubility and target specificity, as seen in kinase inhibitors .
Functional Group Impact :
- The 4-oxo group in the target compound and Compound 169 may contribute to electron-withdrawing effects, stabilizing the chromene ring and modulating reactivity .
Key Findings:
Biological Activity
The compound 4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be described as containing a chromene core fused with a triazole and thiophene moiety. This unique arrangement is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target compound showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the thiophene ring is thought to enhance this activity through improved membrane penetration and interaction with microbial enzymes.
Antifungal Activity
The antifungal potential of compounds with similar structures has been extensively studied. For example, derivatives containing the triazole ring have shown promising results against Candida species with minimum inhibitory concentrations (MICs) in the low µg/mL range . This suggests that our compound might also possess antifungal properties worth investigating further.
Analgesic Properties
In a study assessing analgesic effects, compounds derived from similar chromene structures were evaluated using the hot plate method on rodents. These studies indicated that certain derivatives exhibited analgesic activity superior to standard analgesics like metamizole . This raises the potential for our compound to provide pain relief through central nervous system mechanisms.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with triazole rings often inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes .
- DNA Interaction : The chromene structure may intercalate into DNA, affecting replication and transcription processes in both bacterial and fungal cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.
Study 1: Antimicrobial Evaluation
A recent study evaluated a series of triazole derivatives against a panel of bacterial pathogens. The results indicated that modifications at the thiophene position significantly enhanced antibacterial activity, with some compounds achieving MIC values as low as 4 µg/mL .
Study 2: Analgesic Testing
In another investigation, researchers tested several chromene derivatives for their analgesic effects using animal models. The study found that specific substitutions on the chromene scaffold resulted in enhanced pain relief compared to controls .
Data Tables
Q & A
Basic: What are the common synthetic routes for preparing this compound, and what reaction conditions are typically employed?
The compound is synthesized via multi-step reactions involving:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, using thiophen-3-yl azide and propargyl derivatives under reflux in ethanol or THF .
- Chromene-carboxamide coupling : Amide bond formation between the chromene-2-carboxylic acid and the triazole-methylamine intermediate, often using coupling agents like EDC·HCl and HOBt in solvents such as DMF or ethanol .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the final product .
Advanced: How can reaction parameters (e.g., solvent, catalyst) be optimized to improve yield and purity?
- Solvent effects : Polar aprotic solvents (DMF, THF) enhance coupling efficiency, while ethanol reduces side reactions during cyclization .
- Catalyst loading : Cu(I) catalysts (e.g., CuI) at 5-10 mol% optimize triazole formation without excessive metal contamination .
- Temperature control : Reflux (~80°C) ensures complete azide-alkyne cycloaddition, while lower temperatures (50–60°C) prevent decomposition during amide coupling .
Basic: Which spectroscopic techniques confirm structural integrity, and what key features are analyzed?
- NMR spectroscopy :
- IR spectroscopy : Stretching bands at ~1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N triazole), and 1250 cm⁻¹ (C-S thiophene) .
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ via ESI-MS) .
Advanced: How does X-ray crystallography resolve ambiguities in NMR data for this compound?
Single-crystal X-ray diffraction provides:
- Bond lengths/angles : Confirms triazole-thiophene connectivity (e.g., C-N bond lengths ~1.3 Å) and chromene-carboxamide planar geometry .
- Torsional angles : Validates spatial arrangement of the methylene bridge between triazole and chromene moieties .
- Hydrogen bonding : Identifies intermolecular interactions affecting solubility and crystal packing .
Basic: What in vitro assays are recommended for preliminary pharmacological evaluation?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to screen for target engagement .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced: How can molecular docking predict binding modes with biological targets?
- Target selection : Prioritize kinases or receptors with structural homology to known chromene/triazole targets (e.g., EGFR, COX-2) .
- Software tools : AutoDock Vina or Schrödinger Suite for ligand-protein docking, using crystal structures from the PDB .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine computational models .
Basic: What strategies address solubility challenges for biological testing?
- Co-solvents : Use DMSO (≤5% v/v) for stock solutions, diluted in PBS or cell culture media .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) on the chromene ring .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous dispersion .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Purity validation : Use HPLC (≥95% purity) and LC-MS to exclude batch-dependent impurities .
- Meta-analysis : Compare dose-response curves and statistical methods (e.g., ANOVA vs. non-parametric tests) .
Basic: How is purity assessed, and what chromatographic methods are suitable?
- TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluent) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time matched to standards .
- Melting point : Sharp melting range (e.g., 160–162°C) confirms crystallinity and purity .
Advanced: What computational methods explore substituent effects on reactivity and stability?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution (e.g., Fukui indices) .
- MD simulations : Simulate solvation dynamics in water/ethanol mixtures to predict aggregation tendencies .
- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
